1-(Adamantan-1-yl)-3-butylurea
Description
1-(Adamantan-1-yl)-3-butylurea is a urea derivative featuring the adamantane moiety, a rigid polycyclic hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design. The compound comprises a butyl group attached to the urea nitrogen, which influences its physicochemical properties, such as solubility and bioavailability.
Properties
IUPAC Name |
1-(1-adamantyl)-3-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-2-3-4-16-14(18)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFIWOJCUIWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-yl)-3-butylurea can be synthesized through the reaction of adamantylamine with butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows: [ \text{Adamantylamine} + \text{Butyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under harsh conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions typically target the urea moiety, potentially converting it to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines and other reduced forms of the urea moiety.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-butylurea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a drug delivery agent, leveraging the stability and rigidity of the adamantane structure.
Medicine: Explored for its antiviral and antibacterial properties, similar to other adamantane derivatives.
Industry: Utilized in the production of high-performance materials, including polymers and lubricants, due to its thermal stability.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-butylurea is primarily influenced by the adamantane core. The rigid structure of adamantane can interact with various molecular targets, potentially disrupting biological processes. In medicinal applications, the compound may inhibit viral replication or bacterial growth by interfering with essential enzymes or cellular structures.
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Activity : Aromatic substituents (e.g., 4-Cl, 4-F) enhance biological activity but reduce solubility. Alkyl chains (e.g., butyl) offer a compromise between activity and drug-like properties .
Synthetic Accessibility : Alkyl-substituted ureas/thioureas generally achieve higher yields than aromatic or selenated analogs due to reduced steric and electronic challenges .
Structural Flexibility : The butyl group’s flexibility may hinder crystallization but improve formulation compatibility compared to rigid aryl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
